molecular formula C14H15Br2NO2 B164906 Bromoxynil heptanoate CAS No. 56634-95-8

Bromoxynil heptanoate

Cat. No.: B164906
CAS No.: 56634-95-8
M. Wt: 389.08 g/mol
InChI Key: BHZWBQPHPLFZSV-UHFFFAOYSA-N
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Description

Bromoxynil heptanoate is a widely used herbicide known for its effectiveness in post-emergence control of annual broad-leaved weeds. It has low aqueous solubility and volatility, making it less likely to leach into groundwater. This compound is moderately toxic to mammals and highly toxic to fish, but it is less harmful to other aquatic and terrestrial biodiversity .

Scientific Research Applications

Bromoxynil heptanoate has a wide range of applications in scientific research, including:

Mechanism of Action

Target of Action

The primary target of bromoxynil heptanoate is the enzyme photosystem II . This enzyme plays a crucial role in the light-dependent reactions of photosynthesis, capturing light energy and using it to produce chemical energy that drives metabolic processes in plants .

Mode of Action

This compound works by inhibiting photosystem II . It specifically binds the D1 protein subunit of photosystem II, which is required for electron transfer during light-dependent reactions . By inhibiting photosystem II, this compound disrupts the ability of plants to generate energy through photosynthesis . This causes the energy reserves in the weed to be depleted rapidly, leading to its death .

Biochemical Pathways

The inhibition of photosystem II by this compound affects the light-dependent reactions of photosynthesis . These reactions are responsible for capturing light energy and using it to produce chemical energy that drives metabolic processes in plants . By disrupting these reactions, this compound effectively starves the plant of the energy it needs to grow and survive .

Pharmacokinetics

Bromoxynil, bromoxynil octanoate, and this compound pharmacokinetics are considered to be identical in animals . Therefore, pharmacokinetic studies using the octanoate or heptanoate ester are indicative of the pharmacokinetic behavior of bromoxynil .

Result of Action

The result of this compound’s action is the death of the targeted weeds . By inhibiting photosystem II, this compound depletes the energy reserves in the weed rapidly, leading to its death . Importantly, this compound is selective in its activity, meaning it primarily affects broadleaf weeds and has little effect on grasses and other non-target crops .

Action Environment

This compound has a low aqueous solubility and a low volatility . There is a low potential for leaching to groundwater based on its chemical properties . These properties influence the compound’s action, efficacy, and stability in the environment .

Safety and Hazards

Bromoxynil heptanoate is moderately toxic via the oral route to mammals, is an endocrine disrupting chemical and a skin sensitiser . It is highly toxic to fish but less so to other aquatic and terrestrial biodiversity . It is also highly toxic to mammals and may cause negative reproduction or development effects .

Future Directions

Bromoxynil is a potent herbicide that has been widely used in agriculture to control a wide range of weeds, making it an essential tool in modern farming practices . It is available in various dosage forms, including liquid, granules, and wettable powder, and can be applied using ground or air equipment . Its selective activity allows effective weed control without harming the desired crop, reducing the risk of crop damage and increasing crop safety .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromoxynil heptanoate is synthesized through the esterification of bromoxynil with heptanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving technical-grade bromoxynil in suitable solvents along with other necessary formulants. The mixture is then subjected to esterification with heptanoic acid under controlled temperature and pressure conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bromoxynil heptanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form bromoxynil and heptanoic acid.

    Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

    Hydrolysis: Bromoxynil and heptanoic acid.

    Oxidation: Various oxidation products depending on the oxidizing agent used.

    Substitution: Substituted bromoxynil derivatives.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific ester form, which provides certain advantages in terms of solubility and stability compared to other bromoxynil derivatives. Its selective activity against broad-leaved weeds while having minimal impact on grasses and other non-target crops makes it a valuable tool in agricultural weed management .

Properties

IUPAC Name

(2,6-dibromo-4-cyanophenyl) heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Br2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZWBQPHPLFZSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8032592
Record name Bromoxynil heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8032592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56634-95-8
Record name Bromoxynil heptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56634-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bromoxynil heptanoate [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056634958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bromoxynil heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8032592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dibromo-4-cyanophenyl heptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.801
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMOXYNIL HEPTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK18N93FQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different methods researchers have explored for the degradation of Bromoxynil and Bromoxynil heptanoate?

A1: Research has shown that both this compound and its parent compound, Bromoxynil (3,5-dibromo-4-hydroxybenzonitrile), can be degraded through various chemical and photochemical processes. [, ] These include:

  • UV Photolysis: Both compounds are effectively degraded under UV irradiation. []
  • Chemical Oxidation: Chlorine (Cl2) and ozone (O3) treatments effectively degrade both compounds. Ozone treatment has been identified as the most efficient method. []
  • UV/H2O2: While the addition of hydrogen peroxide to UV irradiation does not significantly enhance the degradation process compared to UV irradiation alone, it remains a viable approach. []
  • Anaerobic Biodegradation: Bromoxynil can be broken down under anaerobic conditions like methanogenic, sulfidogenic, and Fe(III)-reducing environments, with reductive debromination as a key step in the process. []

Q2: What are the identified degradation products of this compound under UV irradiation?

A2: Gas chromatography-mass spectrometry (GC-MS) analysis has identified four main photoproducts resulting from the UV irradiation of this compound. These products suggest a degradation pathway involving the substitution of bromine atoms with either hydrogen atoms or hydroxyl groups: []

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